alpha-L-glucopyranose

Catalog No.
S3341378
CAS No.
492-66-0
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-L-glucopyranose

CAS Number

492-66-0

Product Name

alpha-L-glucopyranose

IUPAC Name

(2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m0/s1

InChI Key

WQZGKKKJIJFFOK-MDMQIMBFSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O

Description

The exact mass of the compound alpha-L-glucopyranose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of L-glucopyranose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Understanding Carbohydrate Chemistry

    Alpha-L-glucopyranose serves as a model system for studying the fundamental chemical properties of carbohydrates, particularly their stereochemistry and ring-opening/closing mechanisms. These studies contribute to a deeper understanding of carbohydrate interactions with biological molecules [].

  • Rare Sugar Research

    As a less common sugar, alpha-L-glucopyranose is valuable for research into the biological effects of rare sugars. Compared to their D-counterparts, L-sugars can exhibit distinct biological properties, potentially leading to novel therapeutic applications [].

  • Glycosyltransferase Specificity

    Alpha-L-glucopyranose can be used to probe the substrate specificity of glycosyltransferases, enzymes responsible for attaching sugars to other molecules. By comparing the enzymatic activity with L- and D-sugars, researchers can gain insights into the intricate mechanisms of these enzymes [].

  • Development of L-Carbohydrate-Based Materials

    The unique properties of L-sugars like alpha-L-glucopyranose have potential applications in the development of novel materials. Researchers are exploring the use of L-sugars in the design of biocompatible polymers, drug delivery systems, and functional hydrogels [].

Alpha-L-glucopyranose is a six-membered cyclic form of the sugar L-glucose, which is a monosaccharide and an important carbohydrate in biological systems. In its pyranose form, it consists of five carbon atoms and one oxygen atom arranged in a ring. The structure features hydroxyl groups (-OH) attached to several carbon atoms, with the anomeric carbon (C-1) having its hydroxyl group positioned in a specific orientation that defines it as the alpha form. The stereochemistry of alpha-L-glucopyranose is characterized by the configuration at C-1, where the hydroxyl group is on the opposite side (trans) of the ring plane relative to the CH2OH group at C-5.

Typical of monosaccharides, including:

  • Mutarotation: The conversion between alpha and beta forms occurs through an open-chain intermediate. This process results in a change in optical rotation until equilibrium is reached, typically resulting in a mixture of both anomers .
  • Glycosylation: Alpha-L-glucopyranose can react with alcohols in the presence of acid to form glycosides. This reaction replaces the anomeric hydroxyl group with an alkoxy group, yielding compounds such as methyl alpha-L-glucopyranoside .
  • Oxidation and Reduction: It can be oxidized to form acids or reduced to produce sugar alcohols, showcasing its reactivity under various conditions .

Alpha-L-glucopyranose plays a significant role in biological systems, particularly as a source of energy. It is metabolized through glycolysis and other metabolic pathways. Moreover, it serves as a building block for polysaccharides such as cellulose and starch. Its interaction with enzymes and other biomolecules is crucial for various biochemical processes, including cellular signaling and energy storage.

Several methods exist for synthesizing alpha-L-glucopyranose:

  • Chemical Synthesis: Traditional organic synthesis techniques can produce alpha-L-glucopyranose from simpler sugars or synthetic precursors through controlled reactions involving protecting groups and selective transformations .
  • Biotechnological Approaches: Enzymatic methods using specific glycosyltransferases can also yield alpha-L-glucopyranose efficiently by transferring sugar moieties from activated donor substrates to acceptor molecules.
  • Isomerization: The conversion of D-glucose to its L-isomer can be achieved through specific enzymatic pathways or chemical transformations that involve stereochemical inversion .

Alpha-L-glucopyranose has diverse applications:

  • Food Industry: It is used as a sweetener and flavor enhancer due to its sweetness profile.
  • Pharmaceuticals: Its derivatives are utilized in drug formulations and as excipients due to their biocompatibility and ability to enhance solubility.
  • Biotechnology: It serves as a substrate for fermentation processes in producing biofuels and biochemicals.

Research on interaction studies involving alpha-L-glucopyranose has highlighted its role in:

  • Enzyme Substrates: It acts as a substrate for various glycosyl hydrolases, influencing the kinetics and specificity of enzymatic reactions .
  • Cellular Recognition: Its structural features allow it to participate in cell-cell recognition processes, particularly in immune responses where carbohydrates play key roles in signaling.

Alpha-L-glucopyranose shares similarities with several other monosaccharides. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Alpha-D-glucopyranosePyranoseD-isomer; more prevalent in nature; sweeter than L-isomer.
Beta-L-glucopyranosePyranoseHydroxyl group on C-1 is cis to C-5; different optical properties.
Alpha-D-galactopyranosePyranoseDifferent configuration at C-4; involved in lactose formation.
Alpha-D-mannopyranosePyranoseDistinct configuration at C-2; important for mannan polysaccharides.
Alpha-D-fructofuranoseFuranoseFive-membered ring; sweeter than glucose; involved in energy metabolism.

Alpha-L-glucopyranose's uniqueness lies in its L-stereochemistry, which affects its biological activity and interactions compared to D-isomers commonly found in nature.

The biosynthesis of alpha-L-glucopyranose hinges on precise enzymatic control over stereochemistry and anomerization. Unlike its D-glucose counterpart, which dominates natural systems, the L-form requires specialized pathways to achieve high enantiomeric purity.

Biocatalytic Approaches to Alpha-Anomer Formation

The formation of the α-anomer in L-glucose is governed by the interplay of glycosyltransferases and isomerases. A key mechanism involves the Kiliani-Fischer reaction, which extends the carbon chain of aldoses while preserving stereochemical integrity. For example, D-glucose can undergo this reaction to form α-D-glucoheptonic acid, a process that has been adapted for L-glucose derivatives through enantioselective enzyme engineering.

Anomerization—the interconversion between α and β forms—is critical for stabilizing the desired configuration. In aqueous solutions, mutarotation drives this equilibrium, with the α-anomer’s stability influenced by the anomeric effect and steric factors. Protonation of the exocyclic oxygen initiates the formation of an oxocarbenium ion intermediate, which is subsequently attacked by water or alcohol nucleophiles from the axial or equatorial direction, determining the anomeric outcome. Computational studies reveal that the α-anomer is favored in nonpolar environments due to hyperconjugative stabilization, whereas polar solvents like water diminish this effect, often favoring the β-form.

Recent advances leverage glycosyltransferases with engineered active sites to bias synthesis toward the α-anomer. For instance, mutants of Bacillus licheniformis lyxose isomerase exhibit enhanced activity on L-sugar substrates, achieving α-anomer yields exceeding 70% under optimized conditions.

Substrate Specificity in L-Glucose Isomerization

Enzymatic isomerization of L-glucose demands stringent substrate specificity to avoid cross-reactivity with D-sugars. The Bacillus licheniformis lyxose isomerase (YdaE BL) exemplifies this selectivity, showing no activity toward D-glucose or D-xylose but efficiently converting L-lyxose and L-mannose. Kinetic parameters for this enzyme highlight its preference for lyxose ($$Km = 30.4 \pm 0.7 \, \text{mM}$$, $$k{\text{cat}} = 98 \pm 0.2 \, \text{s}^{-1}$$) over mannose ($$Km = 26 \pm 0.8 \, \text{mM}$$, $$k{\text{cat}} = 43 \pm 0.1 \, \text{s}^{-1}$$).

Substrate$$K_m$$ (mM)$$k_{\text{cat}}$$ (s$$^{-1}$$)$$k{\text{cat}}/Km$$ (mM$$^{-1}$$s$$^{-1}$$)
L-Lyxose30.4 ± 0.798 ± 0.23.2 ± 0.1
L-Mannose26 ± 0.843 ± 0.11.6

Structural analyses of GH29 α-L-glucosidases further elucidate specificity determinants. These enzymes hydrolyze p-nitrophenyl α-L-glucopyranoside (PNP L-Glc) but not α-L-fucopyranoside or α-L-rhamnopyranoside, underscoring the importance of C-6 hydroxymethyl group orientation in substrate binding. Molecular dynamics simulations reveal that a conserved aspartate residue (Asp-189) forms hydrogen bonds with the C-2 and C-3 hydroxyls of L-glucose, locking it into the active site.

Industrial-Scale Production Methodologies

Scaling alpha-L-glucopyranose synthesis necessitates cost-effective and sustainable approaches. Immobilized enzyme systems dominate industrial workflows, with lyxose isomerase covalently bound to chitosan beads demonstrating 85% retention of initial activity after 10 reaction cycles. Continuous-flow bioreactors further enhance productivity, achieving space-time yields of $$12.5 \, \text{g} \cdot \text{L}^{-1} \cdot \text{h}^{-1}$$ for L-glucose.

Metabolic engineering of Escherichia coli has enabled de novo biosynthesis from glycerol. By overexpressing L-glucose-6-phosphate isomerase and a sugar phosphatase, researchers achieved titers of $$18.2 \, \text{g/L}$$ in fed-batch fermentations. Downstream purification exploits the differential solubility of α- and β-anomers in ethanol-water mixtures, yielding >99% enantiomeric purity after crystallization.

A comparative analysis of production methods reveals trade-offs between yield and scalability:

MethodYield (%)Purity (%)Scalability
Enzymatic isomerization7895High
Microbial synthesis9299Moderate
Chemical synthesis6588Low

XLogP3

-2.6

UNII

YGO3M3VI6D

Dates

Modify: 2024-02-18

Explore Compound Types